

Application Notes and Protocols for MB-07344 in Metabolic Disease Research

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Compound of Interest

Compound Name: MB-07344 sodium

Cat. No.: B12416847

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of MB-07344, a potent and selective thyroid hormone receptor- β (TR β) agonist, for use in metabolic disease research. This document includes detailed information on its mechanism of action, quantitative data from preclinical and clinical studies, and detailed protocols for key experiments.

Introduction

MB-07344 is a selective agonist for the thyroid hormone receptor-beta (TR β), a nuclear receptor predominantly expressed in the liver. Activation of TR β in the liver plays a crucial role in regulating lipid and cholesterol metabolism. The therapeutic potential of TR β agonists lies in their ability to lower atherogenic lipids, such as low-density lipoprotein cholesterol (LDL-C) and triglycerides, and to reduce liver fat. To enhance liver-specific delivery and minimize potential off-target effects associated with systemic thyroid hormone action, a liver-targeted prodrug, MB07811 (also known as VK2809), was developed. MB07811 is orally bioavailable and is converted to the active compound, MB-07344, primarily in the liver.

Mechanism of Action

MB-07344 exerts its therapeutic effects by binding to and activating TR β . This activation leads to the transcription of genes involved in cholesterol and lipid metabolism. A key mechanism is the increased expression of the low-density lipoprotein receptor (LDLR), which enhances the clearance of LDL-C from the bloodstream.^[1] Additionally, TR β activation stimulates hepatic

fatty acid oxidation and reduces triglyceride synthesis, contributing to a decrease in liver fat and circulating triglyceride levels. The liver-targeting strategy of the prodrug MB07811 is designed to concentrate the activity of MB-07344 in the liver, thereby reducing the risk of adverse effects in other tissues, such as the heart and bone, which are more sensitive to thyroid hormone receptor-alpha (TR α) activation.

Data Presentation

In Vitro Activity

Compound	Target	Assay	Value	Reference
MB-07344	TR β	Binding Affinity (Ki)	2.17 nM	--INVALID-LINK--

Preclinical Efficacy in Animal Models

Cholesterol Reduction in Cynomolgus Monkeys

Treatment	Dose	Duration	% Reduction in Total Cholesterol	Reference
MB07811	0.1 mg/kg/day	7 days	23%	--INVALID-LINK--
MB07811	30 mg/kg/day	7 days	34%	--INVALID-LINK--
Atorvastatin	10 mg/kg/day	7 days	Minimal Efficacious Dose	--INVALID-LINK--
Atorvastatin	30 mg/kg/day	7 days	33%	--INVALID-LINK--

Lipid Reduction in Diet-Induced Obese (DIO) Mice

Treatment	Dose	Duration	Outcome	Reference
MB07811	0.3 - 30 mg/kg/day	14 days	Dose-dependent reduction in total plasma cholesterol and up to 40% reduction in plasma triglycerides.	--INVALID-LINK--

Clinical Efficacy of VK2809 (MB07811) in NAFLD/NASH

Phase 2b VOYAGE Study (52 Weeks)

Endpoint	VK2809 Treatment	Placebo	p-value	Reference
NASH Resolution without Worsening of Fibrosis	Up to 75% of patients	29.3%	<0.0001	--INVALID-LINK--
Fibrosis Improvement (≥1 stage) without Worsening of NASH	Up to 51.1% of patients	Not Reported	<0.05	--INVALID-LINK--
Median Relative Reduction in Liver Fat (MRI-PDFF)	36.6% - 55.3%	12.8%	<0.0001	--INVALID-LINK--
Patients with ≥30% Relative Reduction in Liver Fat	Up to 87.8% of patients	27.1%	<0.0001	--INVALID-LINK--

Experimental Protocols

In Vitro TR β Binding Assay (Filter-Binding Method)

This protocol is adapted from a general method for assessing thyroid hormone receptor binding.

Materials:

- MB-07344
- Radiolabeled thyroid hormone (e.g., [125 I]T $_3$)
- Nuclear extract from rat liver or cells expressing human TR β
- Assay Buffer: 20 mM Tris-HCl (pH 7.4), 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol
- Wash Buffer: Cold Assay Buffer
- Nitrocellulose membrane filters (0.45 μ m)
- Filtration apparatus
- Scintillation counter and vials

Procedure:

- Prepare a dilution series of MB-07344 and a fixed concentration of the radiolabeled ligand in Assay Buffer.
- In a microcentrifuge tube, combine the nuclear extract containing TR β with the diluted MB-07344 or vehicle control.
- Add the radiolabeled ligand to initiate the binding reaction.
- Incubate the mixture for 2-3 hours at 4°C to reach equilibrium.
- Following incubation, rapidly filter the contents of each tube through a nitrocellulose membrane under vacuum.

- Wash the filters with three aliquots of cold Wash Buffer to remove unbound ligand.
- Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.
- Determine the K_i of MB-07344 by analyzing the competition binding data using appropriate software (e.g., GraphPad Prism).

In Vivo Efficacy Study in a Diet-Induced Obesity (DIO) Mouse Model

This protocol outlines a general procedure for evaluating the efficacy of MB07811 in a DIO mouse model.

Materials:

- MB07811 (prodrug of MB-07344)
- C57BL/6J mice (male, 5-6 weeks old)
- High-fat diet (HFD; e.g., 60 kcal% fat)
- Standard chow diet (control)
- Dosing vehicle (e.g., 0.5% carboxymethyl cellulose)
- Oral gavage needles
- Blood collection supplies (e.g., micro-hematocrit tubes)
- Assay kits for plasma cholesterol and triglycerides

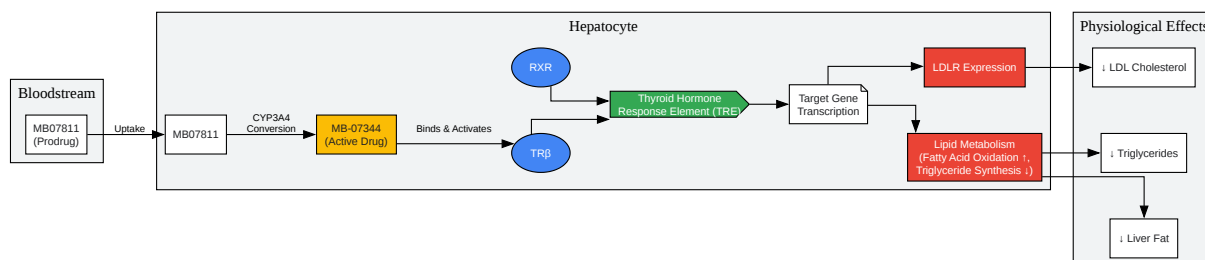
Procedure:

- Induction of Obesity:
 - Acclimate mice for one week on a standard chow diet.

- Divide mice into two groups: one group continues on the chow diet, and the other is fed an HFD for 12-16 weeks to induce obesity, insulin resistance, and fatty liver.[2]
- Treatment:
 - After the induction period, randomize the HFD-fed mice into treatment and vehicle control groups.
 - Prepare a suspension of MB07811 in the dosing vehicle at the desired concentrations.
 - Administer MB07811 or vehicle daily via oral gavage for the duration of the study (e.g., 14 days).[3]
- Monitoring and Sample Collection:
 - Monitor body weight and food intake regularly.
 - At the end of the treatment period, collect blood samples via a suitable method (e.g., retro-orbital bleed or cardiac puncture) for plasma analysis.
 - Euthanize the mice and harvest the liver for histological analysis and measurement of liver fat content.
- Biochemical Analysis:
 - Measure total plasma cholesterol and triglyceride levels using commercially available enzymatic assay kits.
- Data Analysis:
 - Compare the mean values of the treatment groups to the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).

Visualizations

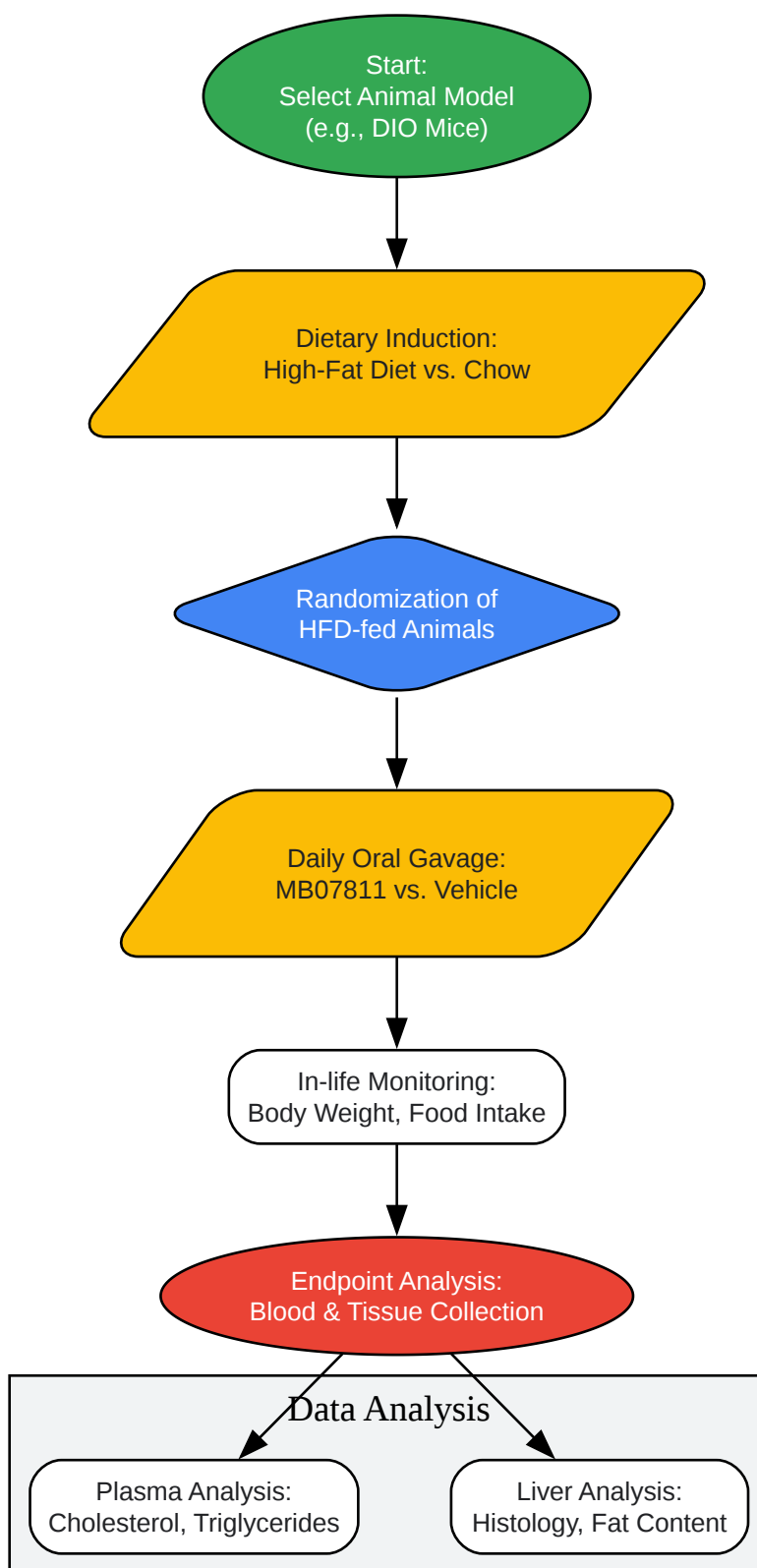
Signaling Pathway of MB-07344 in Hepatocytes



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Caption: Signaling pathway of MB-07344 in liver cells.

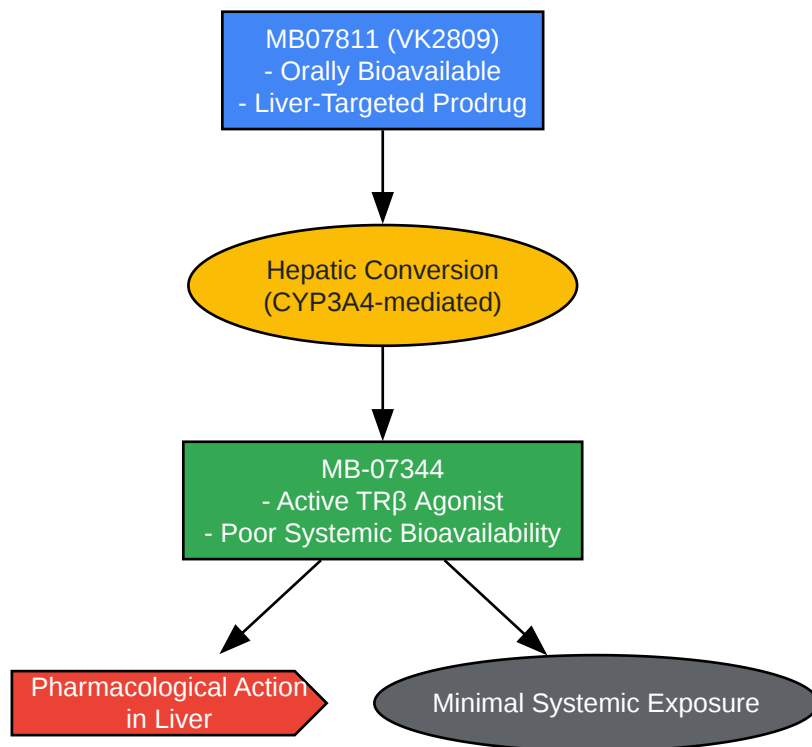
Experimental Workflow for Preclinical Evaluation of MB07811



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Caption: Workflow for in vivo efficacy testing of MB07811.

Logical Relationship of Prodrug to Active Compound



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Caption: Prodrug strategy for liver-specific delivery of MB-07344.

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References

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